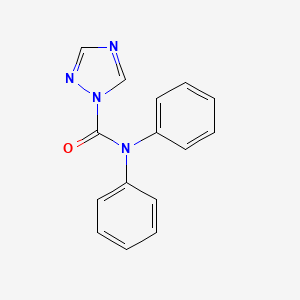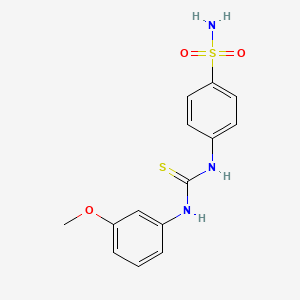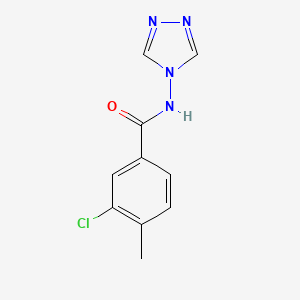![molecular formula C18H20N2O2 B5790545 N-[2-(butanoylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)
N-[2-(butanoylamino)phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(butanoylamino)phenyl]-4-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanoylamino group attached to a phenyl ring, which is further connected to a 4-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butanoylamino)phenyl]-4-methylbenzamide typically involves the reaction of 2-aminophenyl-4-methylbenzamide with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-aminophenyl-4-methylbenzamide+butanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butanoylamino)phenyl]-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoylamino group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[2-(butanoylamino)phenyl]-4-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to bind to specific biological targets, making it useful in biochemical assays.
Medicine: this compound has potential therapeutic applications. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(butanoylamino)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
N-[2-(butanoylamino)phenyl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-[2-(butanoylamino)phenyl]-4-chlorobenzamide: This compound has a similar structure but contains a chlorine atom instead of a methyl group. The presence of chlorine can alter the compound’s reactivity and biological activity.
N-[4-(butanoylamino)phenyl]-2-methylbenzamide: This compound has the butanoylamino group attached to a different position on the phenyl ring. This positional isomerism can affect the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[2-(butanoylamino)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-6-17(21)19-15-7-4-5-8-16(15)20-18(22)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIPCHARQYKQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,3-dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B5790464.png)
![2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5790465.png)
![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5790480.png)
![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![2,4-dichloro-N-[4-chloro-2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B5790486.png)
![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)


![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)
![4-ETHOXY-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B5790560.png)
![N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5790561.png)


